Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate
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Description
Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate is a chemical compound that is likely to be a derivative of pyridine . Pyridine derivatives have been synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of similar pyridine derivatives has been analyzed using Density Functional Theory (DFT) studies . These studies, carried out using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program, provide insights into the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyridine derivatives involve Suzuki cross-coupling reactions . These reactions are facilitated by palladium catalysts and involve the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Safety and Hazards
Future Directions
The future directions for research on Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate and similar compounds could involve further exploration of their potential biological activities . For instance, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of similar pyridine derivatives have been investigated .
Properties
IUPAC Name |
potassium;2-amino-2-(3-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.K/c1-5-3-2-4-10-7(5)6(9)8(11)12;/h2-4,6H,9H2,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKJAIYXDDOPQX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(=O)[O-])N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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